{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride
Description
Properties
Molecular Formula |
C10H15ClN2O2S |
|---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-8-9(7-16(11,14)15)13-6-4-3-5-10(13)12-8/h2-7H2,1H3 |
InChI Key |
PREHMDZFOFECRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization via α-Haloketones
- Reagents : 2-aminopyridine derivatives, α-haloketones (e.g., 2-bromoacetophenone derivatives).
- Procedure :
- The 2-aminopyridine is reacted with an α-haloketone in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or ethanol.
- The mixture is refluxed for 12–24 hours.
- Cyclization occurs via nucleophilic substitution and intramolecular condensation, forming the imidazo[1,2-a]pyridine ring.
- Outcome : The substituted imidazo[1,2-a]pyridine with various substituents at the 2-position, such as ethyl groups, can be obtained with yields typically ranging from 60–80%.
Method B: Multi-step Synthesis via 2,3-Disubstituted Pyridines
- Reagents : 2,3-disubstituted pyridines, aldehydes, or ketones.
- Procedure :
- Condensation of 2,3-disubstituted pyridines with aldehydes or ketones under acid catalysis.
- Cyclization facilitated by heating under reflux conditions.
- Purification by column chromatography yields the core structure.
Introduction of the Methanesulfonyl Chloride Group
The key step involves sulfonylation at the 3-position of the imidazo[1,2-a]pyridine core:
Method C: Direct Sulfonylation
- Reagents : Methanesulfonyl chloride (MsCl), base (e.g., pyridine, triethylamine), and the imidazo[1,2-a]pyridine derivative.
- Procedure :
- Dissolve the imidazo[1,2-a]pyridine core in anhydrous dichloromethane or pyridine.
- Add methanesulfonyl chloride dropwise at 0°C under nitrogen atmosphere.
- Stir the mixture at room temperature for 2–6 hours.
- The reaction is monitored via TLC until completion.
- Quenching with water or dilute acid, followed by extraction and purification, yields the sulfonyl chloride derivative.
Method D: Alternative Approach via Activation of the 3-Hydroxymethyl Intermediate
- Reagents : 3-Hydroxymethyl imidazo[1,2-a]pyridine derivative, MsCl, and a base.
- Procedure :
- First, synthesize the 3-hydroxymethyl intermediate via formaldehyde addition or other suitable routes.
- Treat with MsCl under basic conditions to convert the hydroxymethyl group into the sulfonyl chloride.
- Purify by chromatography.
Optimization and Scale-Up Considerations
- Reaction Conditions :
- Typically, sulfonylation reactions are performed at low temperatures (0°C to room temperature) to prevent side reactions.
- Anhydrous conditions are critical to prevent hydrolysis of MsCl.
- Yield and Purity :
- Yields generally range from 70–85% depending on the purity of starting materials and reaction conditions.
- Purification is achieved via column chromatography or recrystallization.
Representative Data Table of Preparation Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Cyclization | 2-Aminopyridine + α-Haloketone | Acetone/Ethanol | Reflux (~80°C) | 12–24 h | 60–80% | Cyclization to imidazo core |
| 2. Sulfonylation | Imidazo[1,2-a]pyridine + MsCl | Dichloromethane/Pyridine | 0°C to RT | 2–6 h | 70–85% | Under nitrogen atmosphere |
| 3. Purification | - | Chromatography | - | - | - | Recrystallization or chromatography |
Recent Advances and Patents
- A notable patent describes large-scale synthesis involving the cyclization of substituted pyridines followed by sulfonylation with MsCl, emphasizing process scalability and environmental considerations, such as solvent recycling and milder reaction conditions (see Patent AU2001284594B2).
- Innovations include the use of PEG-supported sulfonyl chlorides, which facilitate milder reaction conditions and easier purification, as demonstrated in recent liquid-phase synthesis methods.
Summary and Recommendations
The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves:
- Constructing the imidazo[1,2-a]pyridine core via cyclization of suitable aminopyridines and α-haloketones.
- Functionalizing the 3-position through sulfonylation with methanesulfonyl chloride under controlled, anhydrous conditions.
- Optimizing reaction parameters for high yield and purity, with potential for scale-up based on patent-proven methodologies.
This approach ensures a robust, efficient, and scalable pathway suitable for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents for reduction include hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its therapeutic potential in drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 2-Position
(a) [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl Chloride
- Structure : Features a branched butan-2-yl group at the 2-position instead of ethyl.
- Molecular Formula : C₁₂H₁₉ClN₂O₂S (MW: 290.81) .
- Similar reactivity profile at the sulfonyl chloride group. Storage and handling precautions (e.g., avoidance of moisture, ventilation requirements) align with sulfonyl chloride hazards .
(b) 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
Functional Group Variations at the 3-Position
(a) 8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
- Structure : 3-position carboxylic acid (–COOH) instead of sulfonyl chloride.
- Molecular Formula : C₉H₁₃ClN₂O₂ (MW: 187.69) .
- Key Differences :
- Acidic properties (pKa ~2–3 for carboxylic acids) enable salt formation, enhancing aqueous solubility.
- Reactivity focused on carboxylate chemistry (e.g., esterification, amidation).
(b) 1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Core Heterocycle Modifications
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Structure : Pyrimidine core instead of pyridine.
- Molecular Formula : C₁₁H₁₉N₃ (MW: 193.29) .
- Key Differences :
- Altered electronic properties due to the pyrimidine ring, influencing binding affinity in medicinal chemistry applications.
- Steric effects from the tert-butyl group may hinder interactions in enzymatic pockets.
Biological Activity
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antiproliferative effects, supported by relevant research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₂O₂S
- Molecular Weight : 270.76 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antiproliferative properties. The following sections summarize key findings.
Antibacterial Activity
Research indicates that derivatives of imidazopyridine compounds exhibit significant antibacterial properties against a range of bacterial strains. For instance:
- Study Findings : A study showed that certain imidazopyridine derivatives demonstrated formidable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported to be as low as 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. agalactiae | 75 |
| Compound C | S. aureus | 100 |
Antiproliferative Activity
In addition to antibacterial properties, the compound has shown potential antiproliferative effects in cancer cell lines.
- Case Study : A study evaluated the antiproliferative activity of sulfonamide derivatives related to imidazopyridine structures. The results indicated that some derivatives inhibited cell proliferation in various cancer cell lines with IC₅₀ values ranging from 10 to 30 µM .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 20 |
| Compound E | MCF7 (breast cancer) | 15 |
| Compound F | A549 (lung cancer) | 25 |
The biological activities of this compound are thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Cellular Processes : The compound may interfere with critical cellular processes such as DNA replication or protein synthesis in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
